molecular formula C₁₉H₁₄D₄N₂O₃S B1140506 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione CAS No. 1217211-89-6

5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione

Cat. No.: B1140506
CAS No.: 1217211-89-6
M. Wt: 358.45
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Description

5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione is a synthetic organic compound known for its applications in medicinal chemistry, particularly in the development of antidiabetic drugs. This compound is a derivative of thiazolidinedione, a class of compounds that act as insulin sensitizers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione typically involves the following steps:

    Starting Materials: The synthesis begins with 5-ethyl-2-pyridineethanol and 4-hydroxybenzaldehyde.

    Formation of Intermediate: The 5-ethyl-2-pyridineethanol is reacted with 4-hydroxybenzaldehyde under basic conditions to form an intermediate compound.

    Thiazolidinedione Formation: The intermediate is then reacted with thiazolidinedione in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvents like acetonitrile, chloroform, and DMSO are commonly used to dissolve the reactants and facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the thiazolidinedione ring.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It is often used in studies involving cell signaling pathways and gene expression.

Medicine

Medically, 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione is explored for its antidiabetic properties. It acts as an insulin sensitizer, making it a candidate for the treatment of type 2 diabetes.

Industry

In the pharmaceutical industry, this compound is used in the development of drugs. Its ability to modulate insulin sensitivity makes it valuable in creating medications for metabolic disorders.

Mechanism of Action

The compound exerts its effects primarily by activating peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to increased insulin sensitivity in adipose tissue, muscle, and liver. The molecular pathways involved include the regulation of genes responsible for glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Pioglitazone: Another thiazolidinedione derivative used as an antidiabetic drug.

    Rosiglitazone: Similar in structure and function to pioglitazone, also used to treat type 2 diabetes.

Uniqueness

5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1217211-89-6

Molecular Formula

C₁₉H₁₄D₄N₂O₃S

Molecular Weight

358.45

Synonyms

5-[4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzylidene]thiazolidine-2,4-dione; 

Origin of Product

United States

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